N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with 4-benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide is unique due to the presence of the benzyl group on the piperazine ring, which may confer specific biological activities or chemical properties that differ from other similar compounds.
Properties
CAS No. |
203047-40-9 |
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Molecular Formula |
C20H22N4OS |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N4OS/c25-19(22-20-21-17-8-4-5-9-18(17)26-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25) |
InChI Key |
UPUQOYWCXHKRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC4=CC=CC=C4S3 |
solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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